2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide
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Overview
Description
2-bromo-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : This compound plays a role in the synthesis of various derivatives. For instance, Hossaini et al. (2017) described a multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives, showcasing its versatility in chemical synthesis (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).
- Microwave Promoted Synthesis : Saeed (2009) highlighted the efficiency of microwave irradiation in synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating a cleaner, faster method for the synthesis of related compounds (Saeed, 2009).
Photodynamic Therapy and Cancer Treatment
- Photosensitizer in Photodynamic Therapy : Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative that exhibited high singlet oxygen quantum yield, suggesting potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Various studies have shown that derivatives of this compound exhibit antimicrobial properties. For example, Narayana et al. (2004) synthesized compounds that were screened for their antifungal activity (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Anticancer Properties
- Anticancer Agents : Bradshaw et al. (2001) discussed the development of antitumour agents related to benzothiazoles, indicating their potential in cancer treatment (Bradshaw, Stevens, & Westwell, 2001).
Synthetic Methods and Characterizations
- Copper-Catalyzed Intramolecular Cyclization : Wang et al. (2008) explored the copper-catalyzed intramolecular cyclization of related compounds, contributing to the understanding of their synthetic processes (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
Properties
Molecular Formula |
C15H12BrN3OS |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-bromo-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H12BrN3OS/c1-19-12-8-4-5-9-13(12)21-15(19)18-17-14(20)10-6-2-3-7-11(10)16/h2-9H,1H3,(H,17,20)/b18-15- |
InChI Key |
PGGXXGQFUOASSI-SDXDJHTJSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\NC(=O)C3=CC=CC=C3Br |
SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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